molecular formula C7H7NO B1244524 2-(Oxiran-2-yl)pyridine CAS No. 55967-94-7

2-(Oxiran-2-yl)pyridine

Cat. No. B1244524
CAS RN: 55967-94-7
M. Wt: 121.14 g/mol
InChI Key: DVZRYTWXFWRYPT-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)pyridine is a compound with a pyridine ring and an epoxide group . It has a molecular weight of 121.14 and its IUPAC name is 2-(2-oxiranyl)pyridine .


Synthesis Analysis

The synthesis of 2-(Oxiran-2-yl)pyridine and related compounds has been the subject of several studies . For instance, a regioselective, convergent, and additive-free approach for the synthesis of pyrido[1,4]oxazocines has been developed, which involves the tandem reactions of 4-Cl- and 2-Cl-substituted 3-(oxiran-2-yl)pyridines with a variety of ethanolamines .


Molecular Structure Analysis

The molecular structure of 2-(Oxiran-2-yl)pyridine is represented by the linear formula C7H7NO . The InChI code for this compound is 1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 .


Chemical Reactions Analysis

The chemical reactions involving 2-(Oxiran-2-yl)pyridine have been explored in various studies . For example, a highly efficient PIFA-mediated Hofmann reaction of o-(pyridin-2-yl)aryl amides has been developed to selectively and rapidly construct various potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives .


Physical And Chemical Properties Analysis

2-(Oxiran-2-yl)pyridine is a liquid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(Oxiran-2-yl)pyridine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its oxirane ring can undergo ring-opening reactions to introduce new functional groups, facilitating the creation of complex molecules . This property is particularly valuable in the development of pharmaceuticals and agrochemicals where heterocycles play a crucial role.

Pharmaceutical Research

In pharmaceutical research, 2-(Oxiran-2-yl)pyridine is used to synthesize pyridine derivatives that exhibit a wide range of biological activities. These activities include antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer properties . The compound’s ability to interact with various biological targets makes it a significant contributor to medicinal chemistry.

Material Science

The compound finds applications in material science, particularly in the synthesis of novel materials with specific properties. For instance, it can be used to create ionic liquid monomers that form part of conductive polymers or as a precursor for creating epoxy networks . These materials have potential uses in electronics, coatings, and adhesives.

Chemical Synthesis

In chemical synthesis, 2-(Oxiran-2-yl)pyridine is employed in various reactions, including cycloadditions and nucleophilic substitutions, to construct complex organic molecules . Its reactivity allows chemists to build a diverse array of structures, which can be further modified for different applications.

Agriculture

The pyridine moiety of 2-(Oxiran-2-yl)pyridine is significant in the design of agrochemicals. Pyridine derivatives are known to modify the properties of compounds, sometimes changing their application, and can act as a unique pharmacophore in plant protection chemicals .

Biotechnology

In biotechnology, the compound’s derivatives are explored for their potential in developing new biologically active compounds. These compounds may have applications in cancer treatment, as they can target specific pathways involved in tumor growth and metastasis .

Safety and Hazards

The safety data sheet for 2-(Oxiran-2-yl)pyridine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-(oxiran-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZRYTWXFWRYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431419
Record name Pyridine, 2-oxiranyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxiran-2-yl)pyridine

CAS RN

55967-94-7
Record name Pyridine, 2-oxiranyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is 2-(Oxiran-2-yl)pyridine considered a valuable building block in organic synthesis?

A1: 2-(Oxiran-2-yl)pyridine possesses a unique structure featuring both a pyridine ring and an epoxide ring. This makes it a versatile building block for synthesizing more complex molecules. Specifically, the research paper highlights its utility in constructing "pyridine/piperidine-decorated crown ethers" []. The epoxide ring can be readily opened by various nucleophiles, leading to the incorporation of diverse functional groups and the creation of new carbon-carbon bonds. The pyridine ring can act as a coordinating site for metal ions or participate in hydrogen bonding interactions. This versatility makes 2-(Oxiran-2-yl)pyridine a valuable precursor for various supramolecular assemblies and potentially biologically active compounds.

Q2: How is 2-(Oxiran-2-yl)pyridine synthesized in the context of this research?

A2: The paper describes a "convenient" synthesis of 2-(Oxiran-2-yl)pyridine using a two-step process starting from 2-vinylpyridine []. The first step involves an NBS-mediated epoxidation of the vinyl group, directly yielding the target compound. This approach highlights the compound's accessibility through readily available starting materials and a straightforward synthetic route.

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